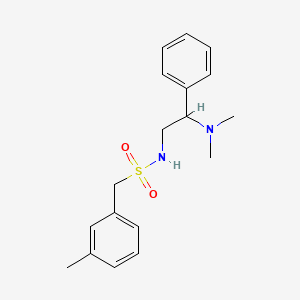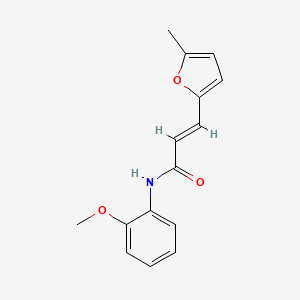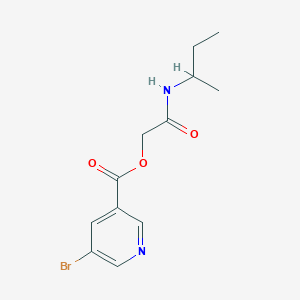![molecular formula C16H11F2N3OS2 B2480290 2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-47-8](/img/structure/B2480290.png)
2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as "2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide," involves catalyst- and solvent-free approaches, utilizing microwave-assisted Fries rearrangement under specific conditions. This method highlights the efficiency and regioselectivity in preparing heterocyclic amides with fluorinated benzoyl groups, indicating a potential pathway for synthesizing our compound of interest through analogous strategies (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of similar fluorinated compounds have been elucidated through crystallographic analysis and theoretical studies, such as density functional theory (DFT) calculations. These analyses reveal the importance of molecular conformations and the role of fluorine atoms in influencing the overall structure and stability of the molecule (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Fluorinated benzamide derivatives are known to undergo various chemical reactions, including Fries rearrangement, to produce compounds with significant biological and chemical properties. The presence of fluorine and thiadiazole rings contributes to the reactivity and potential application of these compounds in creating pharmacologically active molecules (Tiwari et al., 2017).
Physical Properties Analysis
The physical properties of fluorinated benzamides, such as solubility, melting point, and crystal structure, can be influenced by the presence of the fluorine atom and the specific molecular arrangement. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals (Dani et al., 2013).
科学的研究の応用
Synthetic Approaches and Structural Analysis
Catalyst- and Solvent-Free Synthesis : A study detailed an efficient, regioselective synthesis method for creating heterocyclic amides through microwave-assisted Fries rearrangement. This process, importantly, does not require catalysts or solvents, demonstrating an environmentally friendly approach to synthesizing complex molecules (Moreno-Fuquen et al., 2019).
Biologically Active Substances : Research into the antimicrobial and antifungal activity of 1,3,4-thiadiazole derivatives identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Antiviral Activity : A study on 1,3,4-thiadiazole derivatives highlighted their potential in designing novel inhibitors for influenza A virus, showcasing the role of such compounds in antiviral research (Tatar et al., 2021).
Molecular Interaction and Structural Properties
Quantitative Crystal Structure Analysis : An examination of 1,3,4-thiadiazole derivatives synthesized with systematic variations revealed insights into their molecular geometry, conformation, and intermolecular interactions, underscoring the importance of such analyses in understanding compound behavior (Panini et al., 2013).
Fluorescence Effects Induced by Molecular Aggregation : Studies on 1,3,4-thiadiazole compounds dissolved in aqueous solutions highlighted interesting fluorescence emissions, suggesting the potential for rapid analysis of conformational changes and applications in biological imaging (Matwijczuk et al., 2017).
特性
IUPAC Name |
2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-11-5-3-4-10(8-11)9-23-16-21-20-15(24-16)19-14(22)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRPUZROIHDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)


![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)